molecular formula C10H10ClNO2 B1223050 N-(4-Acetylphenyl)-2-chloroacetamide CAS No. 38283-38-4

N-(4-Acetylphenyl)-2-chloroacetamide

Cat. No. B1223050
CAS RN: 38283-38-4
M. Wt: 211.64 g/mol
InChI Key: FLMLTMFETZMOHW-UHFFFAOYSA-N
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Description

N-(4-Acetylphenyl)-2-chloroacetamide (N-(4-Acetylphenyl)-2-chloroacetamide, or 4-APCA) is an organic compound with a wide range of applications in scientific research. It is a white, odorless, crystalline solid with a melting point of 182-183°C and a molecular weight of 218.6 g/mol. 4-APCA is used in the synthesis of various compounds, including pharmaceuticals and agrochemicals. It is also used in the synthesis of peptides, proteins, and other biomolecules.

Scientific Research Applications

Antimicrobial Applications

N-(4-Acetylphenyl)-2-chloroacetamide: has been studied for its potential as an antimicrobial agent. Research indicates that derivatives of this compound exhibit significant antibacterial activity against various bacterial strains, including Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus . The minimum inhibitory concentration (MIC) values suggest that these compounds can be effective in combating bacterial infections, which is crucial in the medical field to address antibiotic resistance.

Anti-Inflammatory Applications

The compound’s derivatives have also been explored for their anti-inflammatory properties. They have been shown to inhibit the production of pro-inflammatory cytokines like TNF-α, which plays a pivotal role in the inflammatory process . This suggests potential applications in the treatment of chronic inflammatory diseases.

Agriculture

In agriculture, N-(4-Acetylphenyl)-2-chloroacetamide derivatives have been utilized for their antifungal and herbicidal properties . These compounds help protect crops from fungal infections and manage weed growth, contributing to increased agricultural productivity.

Biotechnology

In biotechnology, this compound has been used in the synthesis of various biochemicals. For instance, it serves as a precursor in the synthesis of amide chalcones, which are known for their wide range of pharmacological activities . These activities include anticancer, anti-infective, and antioxidant properties, making them valuable in drug development and other biotechnological applications.

Environmental Science

The environmental science applications of N-(4-Acetylphenyl)-2-chloroacetamide involve its role in the synthesis of compounds that can be used for environmental remediation. For example, derivatives of this compound could potentially be used in the containment and decontamination of hazardous materials .

Materials Science

In materials science, the compound has been involved in the synthesis of new materials with unique properties. It has been used to create novel pyridines with a sulfonamide moiety, which have applications in the development of advanced materials with specific functionalities .

Analytical Chemistry

Lastly, in analytical chemistry, N-(4-Acetylphenyl)-2-chloroacetamide and its derivatives are valuable for their role in the synthesis of analytical reagents. These reagents are crucial for various analytical procedures, including spectroscopy and chromatography, which are essential for the qualitative and quantitative analysis of substances .

Mechanism of Action

Target of Action

N-(4-Acetylphenyl)-2-chloroacetamide is a complex compound with potential biological activity. It’s worth noting that related compounds have been found to interact with proteins such as the Heat shock protein HSP 90-alpha .

Biochemical Pathways

Related compounds have been found to influence various pathways, including the hippo signaling pathway , which plays a crucial role in cell proliferation and apoptosis.

Result of Action

Related compounds have been found to exhibit antimicrobial activities , suggesting that this compound may also have similar effects.

properties

IUPAC Name

N-(4-acetylphenyl)-2-chloroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO2/c1-7(13)8-2-4-9(5-3-8)12-10(14)6-11/h2-5H,6H2,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLMLTMFETZMOHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90352888
Record name N-(4-Acetylphenyl)-2-chloroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90352888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

38283-38-4
Record name N-(4-Acetylphenyl)-2-chloroacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38283-38-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Acetylphenyl)-2-chloroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90352888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(4-Acetylphenyl)-2-chloroacetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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